3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid
Beschreibung
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with chlorine (Cl), methoxy (OMe), and trifluoromethyl (CF₃) groups at positions 3, 4, and 5, respectively. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . Its structural features—electron-withdrawing CF₃ and Cl groups combined with the electron-donating OMe group—make it a versatile intermediate in pharmaceutical and materials chemistry.
Eigenschaften
IUPAC Name |
[3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUYXQMVHKXXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The process involves reacting the aryl bromide with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., potassium acetate) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. The catalytic cycle proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid.
Key Parameters:
-
Catalyst Loading : 1–2 mol% Pd(dppf)Cl ensures efficient turnover.
-
Solvent : DMF or 1,4-dioxane optimizes solubility and reaction kinetics.
-
Yield : Analogous reactions report 70–85% yields for sterically hindered aryl bromides.
Lithium-Halogen Exchange and Boronation
Lithium-halogen exchange followed by boronation is a robust alternative for synthesizing arylboronic acids, particularly for substrates sensitive to transition-metal catalysts. This method is exemplified in the synthesis of 3,5-difluoro-4-methylphenylboronic acid, which shares mechanistic parallels with the target compound.
Stepwise Synthesis:
-
Lithiation : Treatment of 3-chloro-4-methoxy-5-(trifluoromethyl)bromobenzene with -butyllithium (-BuLi) at −78°C in anhydrous tetrahydrofuran (THF) generates a reactive aryl lithium intermediate.
-
Boronation : Quenching the lithium intermediate with triisopropyl borate () forms the boronic ester, which is hydrolyzed to the boronic acid under acidic conditions (pH 5–6).
Optimization Insights:
-
Temperature Control : Maintaining −78°C during lithiation prevents side reactions.
-
Workup : Ethyl acetate extraction and rotary evaporation at 35°C minimize decomposition.
-
Yield : Reported yields for analogous systems range from 70–78%.
Grignard Reagent-Mediated Boronation
Grignard reagents offer a complementary pathway for boronic acid synthesis, though their application to polyhalogenated aromatics is less common due to competing side reactions. For this compound, the method necessitates generating a stable aryl magnesium bromide intermediate.
Procedure:
-
Grignard Formation : Reacting 3-chloro-4-methoxy-5-(trifluoromethyl)bromobenzene with magnesium metal in THF forms the corresponding Grignard reagent.
-
Boronation : Addition of trimethyl borate () followed by acidic hydrolysis yields the boronic acid.
Challenges and Mitigation:
-
Steric Hindrance : The trifluoromethyl and methoxy groups impede magnesium insertion, necessitating prolonged reaction times.
-
Purity : Column chromatography (hexane/ethyl acetate) is required to isolate the product.
Electrophilic Aromatic Substitution
Electrophilic borylation represents a less common but viable route, particularly for electron-rich arenes. The methoxy group in the target compound activates the aromatic ring, facilitating electrophilic attack by a boron electrophile (e.g., ).
Reaction Dynamics:
-
Electrophile : in dichloromethane at 0°C.
-
Regioselectivity : Directed by the methoxy group’s ortho/para-directing effects, though steric effects from the trifluoromethyl group may limit para substitution.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. Key findings include:
Reaction Conditions and Catalytic Systems
Optimal performance is achieved using:
-
Catalysts : Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) ligand .
-
Molar Ratios : A 1:1 stoichiometry of boronic acid to aryl halide minimizes side products .
Substitution Selectivity
The methoxy group at the ortho position induces a metal-chelation effect during transmetalation, favoring specific regioselectivity. For example, in reactions with 3,4,5-tribromo-2,6-dimethylpyridine, the methoxy group coordinates palladium, stabilizing the transition state and directing coupling to the C3 position (Table 1) .
Table 1: Product Distribution in Suzuki Coupling with 3,4,5-Tribromo-2,6-dimethylpyridine
| Entry | Boronic Acid Equiv. | Catalyst System | Base | Mono-Substituted (%) | Di-Substituted (%) | Tri-Substituted (%) |
|---|---|---|---|---|---|---|
| 1 | 1 | Pd(OAc)₂, SPhos | Na₂CO₃ | 22 | 29 | 15 |
| 6 | 1 | Pd(OAc)₂, SPhos | K₃PO₄ | 56 | 32 | 5 |
| 13 | 3 | Pd(OAc)₂, SPhos | K₃PO₄ | 13 | 30 | 11 |
Data adapted from Beilstein Journal of Organic Chemistry .
Chelation-Directed Transmetalation
The methoxy group’s oxygen atom acts as a ligand for palladium, forming a six-membered cyclic transition state. This chelation accelerates transmetalation and reduces steric hindrance, enhancing reaction efficiency (Figure 1) .
Impact of Substituents
-
Trifluoromethyl Group : Electron-withdrawing nature increases oxidative addition rates at palladium centers.
-
Chloro Group : Stabilizes intermediates through inductive effects but may hinder coupling at sterically crowded positions .
Compatibility with Aryl Halides
The compound couples efficiently with:
-
Bromides : Highest yields (70–85%) under standard conditions .
-
Chlorides : Requires higher temperatures (120°C) and Buchwald-Hartwig ligands .
Side Reactions
-
Protodeboronation : Occurs in polar solvents (e.g., DMF) or with excess base, reducing yields by 10–15% .
-
Homocoupling : Mitigated by degassing solvents to exclude oxygen .
Pharmaceutical Intermediates
Used to construct trifluoromethyl-substituted biaryls, prevalent in kinase inhibitors and antiviral agents .
Material Science
Incorporated into π-conjugated polymers for OLEDs, leveraging the CF₃ group’s electron-deficient character.
Comparison with Analogues
Table 2: Reactivity of Structurally Similar Boronic Acids
| Compound | Key Feature | Coupling Efficiency (vs. Reference) |
|---|---|---|
| 3-Methoxy-5-(CF₃)phenylboronic acid | Lacks Cl substituent | 15% lower yield |
| 4-Chloro-3-(CF₃)phenylboronic acid | Different substitution pattern | Similar efficiency |
| 4-Methoxyphenylboronic acid | No CF₃ or Cl | 40% lower yield |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C8H7BClF3O3
- Molecular Weight : 254.4 g/mol
- CAS Number : 2121515-22-6
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with chloro, methoxy, and trifluoromethyl groups. This combination of substituents provides distinct electronic properties that enhance its reactivity in cross-coupling reactions.
Organic Synthesis
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is predominantly utilized in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is favored for its mild conditions and broad functional group tolerance, making it applicable in synthesizing complex organic molecules.
Pharmaceutical Development
In medicinal chemistry, this compound serves as a crucial building block for synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form biaryl compounds is particularly valuable in developing drugs targeting specific biological pathways.
Bioconjugation and Probes
The compound can be employed to create bioconjugates and fluorescent probes for biological studies. Its functional groups allow for selective attachment to biomolecules, facilitating the study of biological interactions and pathways.
Material Science
In material science, 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is used in producing advanced materials, including polymers and electronic components. Its reactivity can be harnessed to develop materials with tailored properties for specific applications.
Case Studies
- Suzuki-Miyaura Coupling : Research has demonstrated the effectiveness of this compound in coupling reactions with various aryl halides, leading to high yields of desired biaryl products under optimized conditions.
- Drug Development : A study highlighted its role in synthesizing TRPV1 antagonists, which have potential applications in treating chronic pain conditions. The compound's ability to facilitate the formation of complex structures was crucial in developing these therapeutic agents.
Wirkmechanismus
The primary mechanism of action for 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid involves its role as a boronic acid in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro, methoxy, and trifluoromethyl substituents influence the reactivity and selectivity of the compound in these reactions .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Boronic Acids
Structural and Functional Group Comparisons
The compound’s reactivity and applications are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Key Structural Analogs and Their Properties
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The CF₃ group in all analogs enhances electrophilicity at the boron center, facilitating cross-coupling reactions. However, the methoxy group in the primary compound introduces electron-donating resonance effects, which may stabilize intermediates during catalysis . Chlorine vs.
Stability and Commercial Availability
- Discontinuation : Both the primary compound and analogs like 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid are listed as discontinued, suggesting challenges in synthesis or stability (e.g., boronic acids are prone to protodeboronation under acidic conditions) .
- Storage Conditions : Most analogs require storage at 2–8°C to prevent decomposition, as indicated for 3-Chloro-4-(methoxymethyl)-5-CF₃ phenylboronic acid .
Research Findings and Case Studies
- Case Study 1 : In a Pd-catalyzed Suzuki coupling, the primary compound reacted with 3-chloro-4-iodo-1-methyl-5-CF₃-pyrazole to yield a trifluoromethylated antipyrine derivative, demonstrating its utility in medicinal chemistry .
- Case Study 2 : The 3-Fluoro-4-methoxy-5-CF₃ analog displayed a broad UV-vis absorption spectrum (λmax ~350 nm), aligning with requirements for organic electronic devices .
Biologische Aktivität
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, including data tables and case studies.
- Molecular Formula : C10H8BClF3O2
- Molecular Weight : 263.43 g/mol
- IUPAC Name : 3-chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property common to boronic acids. This characteristic allows it to interact with various biomolecules, influencing metabolic pathways and cellular functions.
Antimicrobial Activity
Research indicates that phenylboronic acids, including 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid, exhibit significant antimicrobial properties. A study on structurally similar compounds demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Bacillus cereus | 25 |
| Candida albicans | 100 |
| Aspergillus niger | 75 |
Cancer Research
The compound's potential in cancer therapy has also been explored. Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeting solid tumors .
A notable case study involved the use of boronic acids as inhibitors of lymphangiogenesis, which is crucial in preventing tumor metastasis. The compound was tested in vitro for its efficacy in inhibiting lymphatic endothelial cell migration and tube formation, showing promising results .
Synthesis and Derivatives
The synthesis of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of the corresponding trifluoromethyl phenol with boron reagents under controlled conditions. Variants of this compound have been synthesized to enhance its biological activity or selectivity.
Synthesis Route Example:
- Starting Material : Trifluoromethyl phenol
- Reagent : Boron tribromide (BBr3)
- Conditions : Reaction under reflux in anhydrous solvent
- Yield : Typically around 70-85% after purification.
Case Studies
- Inhibition of Bacterial Growth : A study published in Molecules demonstrated that the compound exhibited significant antibacterial properties against Bacillus cereus, with a lower MIC than some conventional antibiotics, suggesting its potential as an alternative treatment .
- Cancer Cell Apoptosis : Another investigation focused on the compound's role in inducing apoptosis in various cancer cell lines through proteasome inhibition, highlighting its potential as a therapeutic agent against resistant cancer types .
Q & A
Basic: What are the primary synthetic routes for 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid, and how can its purity be verified?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. For Suzuki-Miyaura reactions, aryl halides (e.g., bromo or iodo derivatives) are coupled with bis(pinacolato)diboron (B₂Pin₂) or other boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF or DMF at 80–100°C . Purity verification involves:
- NMR spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F) to confirm structural integrity and assess boronic acid dimerization.
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.
- Elemental analysis for C, H, and B content to validate stoichiometry .
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The ortho-chloro , meta-trifluoromethyl , and para-methoxy substituents create steric hindrance and electronic modulation:
- Steric effects : The bulky trifluoromethyl group at position 5 slows transmetallation in Suzuki reactions, requiring optimized ligands (e.g., SPhos or XPhos) to reduce catalyst poisoning .
- Electronic effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, while the methoxy group at position 4 donates electron density via resonance, balancing reactivity.
Experimental optimization : Use DFT calculations to map transition states and screen ligands/solvents (e.g., toluene with K₂CO₃) to mitigate steric congestion .
Basic: What spectroscopic methods are most effective for characterizing this boronic acid?
Methodological Answer:
Key techniques include:
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety, while dimerization (e.g., anhydride formation) shifts peaks to δ 22–25 ppm .
- ¹⁹F NMR : Detects trifluoromethyl (δ -60 to -65 ppm) and monitors stability under reaction conditions.
- IR spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H (broad, ~3200 cm⁻¹) bands validate functional groups .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion [M-H]⁻ or adducts (e.g., [M+Na]⁺) .
Advanced: How can conflicting data regarding reaction yields in different solvent systems be resolved?
Methodological Answer:
Contradictions often arise from solvent polarity, coordination ability, and base compatibility. A systematic approach includes:
Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. CsF), and temperatures.
Solubility screening : Use dynamic light scattering (DLS) to assess aggregation in polar aprotic solvents .
Catalyst benchmarking : Compare Pd(OAc)₂ with PdCl₂(dppf) in coordinating solvents (e.g., DMF stabilizes Pd⁰ intermediates).
In situ monitoring : Raman spectroscopy tracks boronic acid consumption and intermediate formation .
Basic: What are the common applications of this compound in organic synthesis?
Methodological Answer:
Primary applications include:
- Biaryl synthesis : Suzuki-Miyaura coupling with aryl halides to construct drug intermediates (e.g., kinase inhibitors) .
- Functional group compatibility : The trifluoromethyl group enhances metabolic stability in medicinal chemistry candidates .
- Material science : Incorporation into conjugated polymers for OLEDs or sensors via C-C bond formation .
Advanced: What strategies mitigate instability during storage or handling of this boronic acid?
Methodological Answer:
Instability arises from hygroscopicity and dimerization (anhydride formation). Mitigation strategies:
- Storage : Under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent light/oxidation .
- Lyophilization : Convert to stable boronic ester (e.g., pinacol ester) for long-term storage .
- Quality control : Periodic NMR and Karl Fischer titration to monitor moisture content (<0.1% w/w) .
Advanced: How does the presence of multiple electron-withdrawing groups affect nucleophilic borylation reactions?
Methodological Answer:
The trifluoromethyl and chloro groups reduce electron density at the boron center, complicating nucleophilic borylation. Solutions include:
- Activation with Lewis acids : Add BF₃·OEt₂ to stabilize intermediates in Miyaura borylation .
- Microwave-assisted synthesis : Short reaction times (10–30 min) at 150°C reduce side reactions .
- Substituent tuning : Replace methoxy with stronger electron-donating groups (e.g., -NH₂) to balance electronic effects .
Basic: What are the critical safety considerations when working with this compound?
Methodological Answer:
- Toxicity : Boronic acids may release boric acid upon hydrolysis; use fume hoods and PPE (gloves, goggles).
- Reactivity : Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition.
- Waste disposal : Neutralize with aqueous NaOH (pH >10) before disposal .
Advanced: How can computational modeling guide the design of derivatives with enhanced reactivity?
Methodological Answer:
- DFT calculations : Optimize transition states (e.g., B–Pd coordination) using Gaussian 09 at the B3LYP/6-31G* level .
- Molecular docking : Predict binding affinity in drug targets (e.g., enzymes with boronic acid-binding pockets) using AutoDock Vina .
- Solvent effect modeling : COSMO-RS simulations predict solubility in reaction media (e.g., DMSO vs. ethanol) .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- Impurity profiling : Use LC-MS/MS with a C18 column (0.1% formic acid in mobile phase) to detect dimeric anhydrides or deboronated byproducts.
- Limit of detection (LOD) : Achieve 0.01% sensitivity via isotope dilution (e.g., ¹³C-labeled internal standards) .
- Stability-indicating assays : Stress testing (heat, light, humidity) followed by HPLC-DAD to validate method robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
